![molecular formula C24H21NO4S B2957934 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid CAS No. 2445785-98-6](/img/structure/B2957934.png)
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonyl group attached to an amino phenyl group and a sulfanylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The amino group is then reacted with a suitable sulfanylpropanoic acid derivative under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of reduced derivatives, such as sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group plays a crucial role in binding to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Fmoc-protected amino acids: These compounds also contain the fluoren-9-ylmethoxycarbonyl group and are used in peptide synthesis.
Sulfanylpropanoic acids: These compounds share the sulfanylpropanoic acid moiety and are used in various chemical syntheses.
Uniqueness: 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is unique due to its combination of the fluoren-9-ylmethoxycarbonyl group and the sulfanylpropanoic acid moiety, which allows for diverse applications in scientific research and industry.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Propriétés
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c26-23(27)13-14-30-17-11-9-16(10-12-17)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFILIJEDDAFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2957851.png)
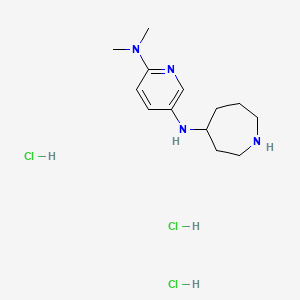
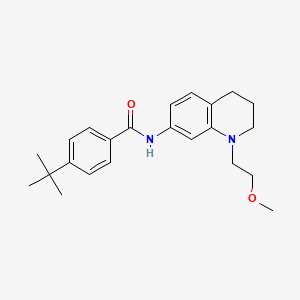
![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)
![(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2957857.png)
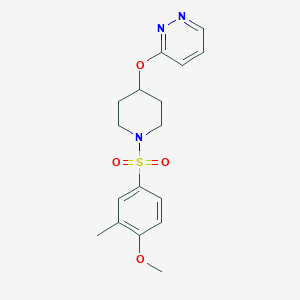
![N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2957863.png)
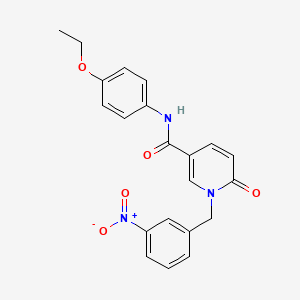

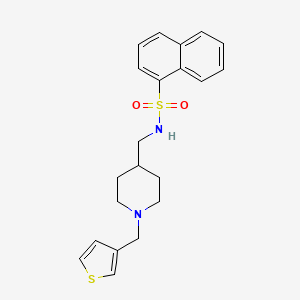
![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)
![3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2957872.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanol](/img/structure/B2957873.png)
![Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide](/img/structure/B2957874.png)
